molecular formula C5H7N3OS B13995898 6-Amino-5-(methylsulfanyl)pyrimidin-2(1h)-one CAS No. 6623-80-9

6-Amino-5-(methylsulfanyl)pyrimidin-2(1h)-one

Cat. No.: B13995898
CAS No.: 6623-80-9
M. Wt: 157.20 g/mol
InChI Key: NIDNGLFVCJOXBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-amino-5-(methylthio)-1H-pyrimidin-2-one is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are nitrogen-containing six-membered rings that are widely found in nature, including in nucleic acids like DNA and RNA

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-5-(methylthio)-1H-pyrimidin-2-one can be achieved through several methods. One common approach involves the reaction of bis(methylthio)methylene malononitrile with primary amines and cyanoguanidine in the presence of sodium ethoxide as a basic catalyst . This one-pot, three-component reaction is efficient and yields the desired pyrimidine derivative.

Another method involves the condensation of 5,6-diaminouracil derivatives with various carboxylic acids using a non-hazardous coupling reagent such as COMU . This method is practical and allows for the preparation of 6-amino-5-carboxamidouracils, which can be further modified to obtain 6-amino-5-(methylthio)-1H-pyrimidin-2-one.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.

Chemical Reactions Analysis

Types of Reactions

6-amino-5-(methylthio)-1H-pyrimidin-2-one undergoes various chemical reactions, including:

    Substitution Reactions: The amino and methylthio groups can participate in nucleophilic substitution reactions.

    Condensation Reactions: The compound can react with aldehydes and ketones to form Schiff bases.

    Cyclization Reactions: It can undergo cyclization to form more complex heterocyclic structures.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrimidines and more complex heterocyclic compounds, depending on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 6-amino-5-(methylthio)-1H-pyrimidin-2-one is not fully understood. it is believed to exert its effects through interactions with specific molecular targets, such as enzymes and receptors. The amino and methylthio groups may play a role in binding to these targets, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-amino-5-(methylthio)-1H-pyrimidin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both amino and methylthio groups allows for diverse chemical reactivity and potential biological activities.

Properties

CAS No.

6623-80-9

Molecular Formula

C5H7N3OS

Molecular Weight

157.20 g/mol

IUPAC Name

6-amino-5-methylsulfanyl-1H-pyrimidin-2-one

InChI

InChI=1S/C5H7N3OS/c1-10-3-2-7-5(9)8-4(3)6/h2H,1H3,(H3,6,7,8,9)

InChI Key

NIDNGLFVCJOXBU-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(NC(=O)N=C1)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.